1-Bromoheptane-7,7,7-D3

説明

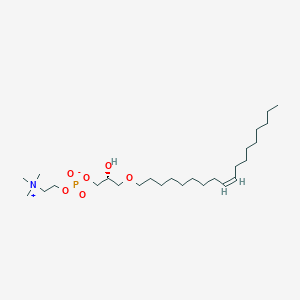

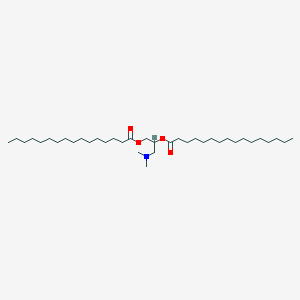

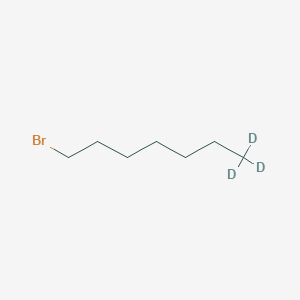

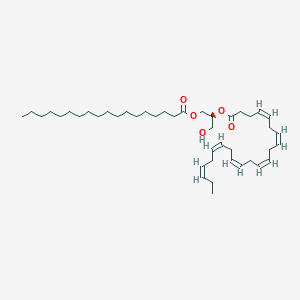

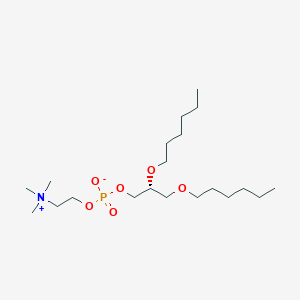

1-Bromoheptane-7,7,7-D3 is an isotopically labeled version of 1-bromoheptane. It is a linear halogenated alkene and is used as an intermediate in the synthesis of organic compounds.

Molecular Structure Analysis

The molecular formula of 1-Bromoheptane-7,7,7-D3 is C7H15Br . The exact molecular structure is not provided in the search results.科学的研究の応用

Synthesis and Conformational Analysis : The synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione, a related compound, involved solid state crystal structure characterization using x-ray diffraction. Theoretical data supported by various spectral tools such as FT-IR, FT-Raman, NMR, and UV-Visible were used to correlate physical and chemical properties, including reactive properties based on frontier molecular orbital analysis and molecular dynamics simulations (Murthy et al., 2019).

Glutathione Depletion : Research on 1-bromoalkanes including 1-bromoheptane demonstrated their ability to deplete cellular glutathione (GSH) levels in isolated rat hepatocytes without causing cytotoxicity. This effect was directly proportional to the concentration and increasing chain length of 1-bromoalkanes, making them useful for studying the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Monolayer Adsorption Studies : The formation of solid monolayers of 1-bromoheptane on the surface of graphite was confirmed using X-ray diffraction and differential scanning calorimetry. The study provided insights into monolayer structures, suggesting minimal non-covalent interaction among bromine atoms within the layers (Sun et al., 2012).

Thermal Properties and Molecular Connectivity : The heat capacities of 1-bromoalkanes, including 1-bromoheptane, were measured, facilitating a group additivity analysis and molecular connectivity model for halogenoalkanes. This study aids in understanding the thermal behavior of such compounds across different temperatures (Chorążewski et al., 2005).

Ionic Liquids and Bromination Reactions : Novel acidic ionic liquids were utilized as catalysts and solvents in the synthesis of 1,7-dibromoheptane, showcasing high yield and reusability. This approach highlights the potential of ionic liquids in facilitating efficient bromination reactions (Li et al., 2011).

Safety and Hazards

作用機序

Target of Action

1-Bromoheptane-7,7,7-D3 is a deuterium-labeled version of 1-Bromoheptane . It’s primarily used as a tracer in organic chemistry. The primary targets of this compound are the molecules it’s tracing in the biochemical reactions.

Mode of Action

The compound interacts with its targets by being incorporated into drug molecules . This is done largely as tracers for quantitation during the drug development process . The deuterium labeling allows for the tracking of the compound and its interactions within the biochemical system.

Pharmacokinetics

The pharmacokinetics of 1-Bromoheptane-7,7,7-D3, like its biochemical interactions, would depend on the molecules it’s tracing. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

特性

IUPAC Name |

7-bromo-1,1,1-trideuterioheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoheptane-7,7,7-D3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)